molecular formula C6H11NO3S B13577925 Methyl thiomorpholine-3-carboxylate 1-oxide

Methyl thiomorpholine-3-carboxylate 1-oxide

Cat. No.: B13577925
M. Wt: 177.22 g/mol
InChI Key: YKKGOJOTNCGFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl thiomorpholine-3-carboxylate 1-oxide is a heterocyclic organic compound with the molecular formula C6H11NO3S It is a derivative of thiomorpholine, which is a sulfur-containing six-membered ring compound

Preparation Methods

The synthesis of methyl thiomorpholine-3-carboxylate 1-oxide typically involves the oxidation of methyl thiomorpholine-3-carboxylate. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective oxidation of the sulfur atom to form the 1-oxide derivative .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl thiomorpholine-3-carboxylate 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the 1-oxide back to the parent thiomorpholine compound.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl thiomorpholine-3-carboxylate 1-oxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of methyl thiomorpholine-3-carboxylate 1-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur atom in the compound can form reversible covalent bonds with thiol groups in proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Methyl thiomorpholine-3-carboxylate 1-oxide can be compared with other similar compounds, such as:

    Methyl thiomorpholine-3-carboxylate: The parent compound without the 1-oxide group.

    Thiomorpholine-3-carboxylate: A similar compound lacking the methyl group.

    Methyl morpholine-3-carboxylate: A related compound where the sulfur atom is replaced by an oxygen atom.

The uniqueness of this compound lies in its sulfur-containing ring structure and the presence of the 1-oxide group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

IUPAC Name

methyl 1-oxo-1,4-thiazinane-3-carboxylate

InChI

InChI=1S/C6H11NO3S/c1-10-6(8)5-4-11(9)3-2-7-5/h5,7H,2-4H2,1H3

InChI Key

YKKGOJOTNCGFDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CS(=O)CCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.